molecular formula C6H12O2S B13300367 2-(Ethylsulfanyl)-2-methylpropanoic acid

2-(Ethylsulfanyl)-2-methylpropanoic acid

Cat. No.: B13300367
M. Wt: 148.23 g/mol
InChI Key: NEAJZSMMBOOQPW-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-2-methylpropanoic acid (CAS: Not explicitly provided; molecular formula: C₆H₁₂O₂S, molecular weight: 148.22 g/mol) is a branched carboxylic acid derivative featuring an ethylsulfanyl (-S-C₂H₅) substituent at the α-carbon.

Properties

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

2-ethylsulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C6H12O2S/c1-4-9-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)

InChI Key

NEAJZSMMBOOQPW-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpropanoic acid with ethylthiol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also being explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(Ethylsulfanyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Sulfur-Containing Derivatives

3-(2-Aminoethylsulfanyl)-2-methylpropanoic Acid
  • Structure: Substituted with a 2-aminoethylsulfanyl (-S-CH₂-CH₂-NH₂) group .
  • Molecular Formula: C₆H₁₃NO₂S (163.24 g/mol).
  • Key Differences: The amino group introduces basicity, increasing water solubility but also toxicity. Classified as Acute Toxicity (Oral, Category 4; H302) and Skin Irritant (Category 2; H315) . Applications: Used in laboratory chemical synthesis (e.g., peptide modifications) but requires stringent safety protocols.
Ethyl (2S)-2-[(Methylsulfonyl)oxy]propanoate
  • Structure: Methylsulfonyl (-SO₂-CH₃) group esterified with ethanol .
  • Molecular Formula : C₆H₁₂O₅S (196.22 g/mol ).
  • Key Differences :
    • Sulfone group is electron-withdrawing, enhancing stability but reducing nucleophilicity.
    • Ester form improves lipophilicity, making it suitable as a prodrug or polymer precursor.
2-Methyl-2-[(Dodecylsulfanylthiocarbonyl)sulfanyl]propanoic Acid
  • Structure : Dodecylthio and thiocarbonyl groups .
  • Molecular Formula : C₁₇H₃₀O₂S₃ (370.59 g/mol ).
  • Key Differences :
    • Long hydrophobic chain enables surfactant-like behavior, useful in RAFT polymerization or emulsifiers.
    • Higher molecular weight reduces solubility in polar solvents.

Aromatic Derivatives

2-(4-Ethylphenyl)-2-methylpropanoic Acid
  • Structure : 4-Ethylphenyl substituent .
  • Molecular Formula : C₁₂H₁₆O₂ (192.25 g/mol ).
  • Key Differences: Aromatic ring enhances rigidity, favoring π-π stacking in crystal lattices. Used as an intermediate in API synthesis (e.g., nonsteroidal anti-inflammatory drugs).
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid
  • Structure : Bromine atom at the 3-position of the phenyl ring .
  • Molecular Formula : C₁₂H₁₅BrO₂ (295.15 g/mol ).
  • Key Differences :
    • Bromine enables further functionalization via cross-coupling reactions.
    • Single-crystal X-ray data confirms planar geometry, influencing solid-state packing .

Ester and Hydroxy Derivatives

Ethyl 2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]propanoate
  • Structure : Pyrimidine ring with hydroxy and methoxy groups .
  • Molecular Formula : C₁₀H₁₄N₂O₄S (270.30 g/mol ).
  • Key Differences :
    • Heterocyclic moiety expands applications in medicinal chemistry (e.g., kinase inhibitors).
2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic Acid
  • Structure : Hydroxyethyl (-CH₂-CH₂-OH) group on the phenyl ring .
  • Molecular Formula : C₁₂H₁₆O₃ (208.25 g/mol ).
  • Key Differences :
    • Hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, beneficial in drug formulations.

Comparative Data Table

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications Safety/Toxicity Profile
2-(Ethylsulfanyl)-2-methylpropanoic acid Ethylsulfanyl (-S-C₂H₅) 148.22 Intermediate, potential surfactant Limited data; handle with caution
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid Aminoethylsulfanyl (-S-CH₂-CH₂-NH₂) 163.24 Lab synthesis, peptide modifications H302 (acute toxicity), H315 (skin irritation)
2-(4-Ethylphenyl)-2-methylpropanoic acid 4-Ethylphenyl 192.25 Pharmaceutical intermediate (APIs) Not classified as carcinogen
Ethyl (2S)-2-[(methylsulfonyl)oxy]propanoate Methylsulfonyl (-SO₂-CH₃) ester 196.22 Prodrug precursor, polymer chemistry No acute toxicity data
2-Methyl-2-[(dodecylsulfanyl)propanoic acid Dodecylsulfanylthiocarbonyl 370.59 RAFT polymerization, surfactants Requires PPE for handling

Key Research Findings

  • Reactivity: Ethylsulfanyl derivatives exhibit moderate nucleophilicity, while aminoethylsulfanyl analogs are prone to oxidation or unwanted side reactions in biological systems .
  • Biological Activity : Aromatic derivatives (e.g., 4-ethylphenyl) are common in lipid-lowering agents (e.g., Bezafibrate analog in ), highlighting the role of hydrophobic groups in drug-receptor interactions.
  • Safety: Sulfur-containing compounds with amino groups (e.g., 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid) require rigorous hazard controls due to acute toxicity risks , whereas purely aromatic or esterified analogs are generally safer.

Biological Activity

2-(Ethylsulfanyl)-2-methylpropanoic acid, also known as 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological effects, supported by data tables and relevant research findings.

The compound has the molecular formula C7H12O2S3C_7H_{12}O_2S_3 and features a unique combination of ethyl sulfide moieties and carboxylic functionalities. This structural arrangement may confer distinct chemical properties and biological activities compared to similar compounds.

Property Value
Molecular FormulaC7H12O2S3C_7H_{12}O_2S_3
Molecular Weight208.36 g/mol
SolubilitySoluble in organic solvents
StructureStructure

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfur-containing precursors under controlled conditions to optimize yield and purity. The compound's synthesis can be complex due to the need for specific reaction conditions to prevent degradation or unwanted side reactions.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly affecting metabolic pathways in various biological systems. For instance, studies have shown that the compound can inhibit key enzymes involved in cellular metabolism, which may lead to reduced cell proliferation in certain cancer cell lines.

Antioxidant Activity

The compound has been evaluated for its antioxidant potential. In vitro assays demonstrated that it can scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress. The effectiveness of this antioxidant activity was compared with standard antioxidants like ascorbic acid.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that this compound exhibits selective cytotoxicity. The compound was found to significantly reduce cell viability in cancer cell lines while having a lesser effect on normal cells.

Cell Line IC50 (µM) Effect
A2780 (Ovarian)10High cytotoxicity
A2780cis (Resistant)15Moderate cytotoxicity
Normal Fibroblasts>100Low cytotoxicity

Case Studies

Several case studies have highlighted the biological implications of using sulfur-containing compounds in therapeutic contexts. For example:

  • Case Study 1: A study investigating the effects of various sulfur compounds on tumor growth showed that this compound significantly inhibited tumor growth in xenograft models.
  • Case Study 2: Research on the modulation of metabolic pathways by this compound indicated potential applications in metabolic disorders, where it may help regulate glucose metabolism and lipid profiles.

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